molecular formula C24H15ClN4O2 B2846101 2-[2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 612041-34-6

2-[2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B2846101
CAS RN: 612041-34-6
M. Wt: 426.86
InChI Key: MQMXFYSBSGSTDV-UHFFFAOYSA-N
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Description

The compound “2-[2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a derivative of 6H-Indolo[2,3-b]quinoxaline . This class of compounds is known for their pharmacological activities such as antiviral, cytotoxic, and multidrug resistant modulating activities . They are also known to be DNA intercalating agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in several studies . For instance, a series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives were synthesized starting from isatin . Another study reported the synthesis of hexahydro-6H-indolo[2,3-b]quinoxaline by condensation of isatin with 1,2-diaminocyclohexane .


Molecular Structure Analysis

The molecular formula of the compound is C16H10ClN3O2 . The InChI and SMILES strings, which provide a textual representation of the compound’s structure, are also available .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.72 g/mol . It has a XLogP3-AA value of 3.1, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s rotatable bond count is 2 .

Scientific Research Applications

Synthesis and Derivatives

One study focused on the synthesis of new oxindole derivatives containing oxazolidin-2-one, showcasing the chemical reactivity and versatility of similar indole-based structures. These derivatives were synthesized starting from bis(2-chloroethyl)amine in the presence of potassium carbonate with substituted isatins, leading to various heterocyclic systems containing quinoxaline, oxazolidine, benzimidazoquinazoline, and oxindole nuclei. The structures of these products were established through NMR spectroscopy, mass spectra, and X-ray diffraction analysis, highlighting the compound's utility in generating novel heterocyclic systems (Essassi et al., 2009).

Potential Pharmaceutical Applications

Research into indolo[2,1-b]quinazolin-6,12-dione derivatives, closely related to the compound , reveals their importance as intermediate products in organic synthesis with potential pharmaceutical applications. A study synthesized a new derivative and evaluated its bioavailability in silico, suggesting high bioavailability and potential as an anti-inflammatory drug component (Kovrizhina et al., 2022).

Chemical Reactions and Biological Activity

The compound's structural relatives have been explored for their pharmacological activities, including anti-inflammatory, antidepressant, neuroleptic, cytotoxic, antitubercular, antihypercholesterolemic, antioxidant, and antimicrobial activities. A study on synthetic analogs of indoles and azetidinones highlighted these activities, suggesting the wide-ranging potential of compounds structurally related to 2-[2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione in drug development (Padmini et al., 2015).

Future Directions

The wide range of biological activities exhibited by 6H-indolo[2,3-b]quinoxaline derivatives suggests that they could be further explored for potential applications in medicine . More research is needed to fully understand their mechanisms of action and potential uses.

properties

IUPAC Name

2-[2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN4O2/c25-14-9-10-20-17(13-14)21-22(27-19-8-4-3-7-18(19)26-21)28(20)11-12-29-23(30)15-5-1-2-6-16(15)24(29)31/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMXFYSBSGSTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C4=C(C=C(C=C4)Cl)C5=NC6=CC=CC=C6N=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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